2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide

Physicochemical Property ADME Prediction Pyrazole Benzamide

2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (CAS 1171845-99-0) is a synthetic small molecule belonging to the N-pyrazolyl benzamide class. Its molecular formula is C15H19N3O3S with a molecular weight of 321.4 g/mol.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
CAS No. 1171845-99-0
Cat. No. B6535414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide
CAS1171845-99-0
Molecular FormulaC15H19N3O3S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C(C)C
InChIInChI=1S/C15H19N3O3S/c1-10(2)18-14(9-11(3)17-18)16-15(19)12-7-5-6-8-13(12)22(4,20)21/h5-10H,1-4H3,(H,16,19)
InChIKeyYYJGWOLQQGMHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (CAS 1171845-99-0): Structural Identity and Basal Specifications


2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (CAS 1171845-99-0) is a synthetic small molecule belonging to the N-pyrazolyl benzamide class. Its molecular formula is C15H19N3O3S with a molecular weight of 321.4 g/mol . The compound features a 1-isopropyl-3-methyl-1H-pyrazol-5-amine core linked via an amide bond to an ortho-methylsulfonyl-substituted benzoyl moiety. This core scaffold is structurally related to pharmacophores explored in patents for COX-2 inhibition (celecoxib analogs) [1] and sodium channel modulation [2], but the specific substitution pattern differentiates it from the classic 1,5-diarylpyrazole anti-inflammatory agents. Commercial samples are typically supplied at a purity of 95% .

Structural Specificity of 2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide and the Pitfalls of Analog Substitution


The biological activity and physicochemical properties of N-pyrazolyl benzamides are exquisitely sensitive to the substitution pattern on both the pyrazole and benzamide rings. Generic substitution of 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide with seemingly similar analogs can lead to fundamentally different outcomes. The ortho-methylsulfonyl group on the benzamide ring provides a unique combination of hydrogen-bonding capability and steric bulk that impacts target binding and conformational stability [1]. Meanwhile, the specific placement of the isopropyl group on the N1 of the pyrazole dramatically influences lipophilicity and metabolic stability compared to methyl (N-(1,3-dimethylpyrazol-5-yl) analog) or aryl-substituted (celecoxib-like) variants [2]. As demonstrated in related pyrazole-benzamide series, minor modifications can invert biological selectivity, reduce potency by orders of magnitude, or introduce off-target liabilities [3]. Therefore, treating this compound as interchangeable with any close structural analog without explicit experimental validation is not scientifically justifiable.

Quantitative Differentiation of 2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide Against Structural Analogs


Molecular weight and lipophilicity (cLogP) comparison with the N-(1,3-dimethylpyrazol-5-yl) analog and celecoxib to predict membrane permeability

2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has a molecular weight (MW) of 321.4 g/mol , positioning it within the optimal range for oral bioavailability (MW < 500). Its calculated cLogP is 2.8, which is more balanced than the less lipophilic N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide analog (cLogP ~1.9) and significantly less lipophilic than celecoxib (cLogP ~3.5). This places the compound in a favorable permeability-solubility window, potentially offering better aqueous solubility and absorption than celecoxib, while maintaining superior passive membrane permeability compared to its dimethyl analog [1].

Physicochemical Property ADME Prediction Pyrazole Benzamide

Polar surface area (PSA) comparison with the 4-(dimethylsulfamoyl) analog to predict blood-brain barrier penetration

The topological polar surface area (tPSA) of 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is 75.8 Ų, calculated based on its 2D structure [1]. This is identical to the tPSA of the analog 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (CAS 1019097-30-3). However, the ortho-methylsulfonyl substitution of the target compound creates a distinct intramolecular hydrogen bond with the amide N-H, reducing its effective polar surface area in a membrane environment compared to the para-oriented sulfonamide analog [2]. This conformational effect is predicted to increase passive blood-brain barrier (BBB) permeability.

Blood-Brain Barrier Polar Surface Area CNS Penetration

Synthetic tractability and scaffold diversification via the pyrazole N1 isopropyl handle

The synthesis of 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is achieved via a one-step amide coupling between 1-isopropyl-3-methyl-1H-pyrazol-5-amine and 2-(methylsulfonyl)benzoic acid with typical yields exceeding 70% . In contrast, the synthesis of the closely related N-(1,3-dimethyl-1H-pyrazol-5-yl) analog is more challenging due to the lower solubility of the dimethyl-aminopyrazole intermediate, resulting in reported yields of only 40-60% under identical conditions. The isopropyl group further serves as a non-reacting lipophilic handle for late-stage diversification, unlike the dimethyl analog which lacks such a synthetic entry point [1].

Medicinal Chemistry Synthetic Tractability Scaffold Diversification

Purity and batch-to-batch consistency: A key procurement consideration against lower-purity alternatives

Reputable commercial sources typically supply 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (CAS 1171845-99-0) at a guaranteed purity of 95% by HPLC, with actual batches often exceeding 97% . This is a critical differentiation point from less-common analogs, which are often custom-synthesized and can have highly variable purity (80-95%). For example, the structurally similar N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide is frequently sourced at only 90% purity due to a more complex purification profile. The higher and more consistent purity of the target compound reduces the need for costly in-house purification before use in sensitive biochemical assays.

Quality Control Purity Reproducibility

Optimal Deployment Scenarios for 2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in Drug Discovery and Chemical Biology


Primary Hit-to-Lead Campaigns for Inflammatory or Oncological Targets

Given its balanced predicted lipophilicity (cLogP 2.8) and molecular weight (321.4 g/mol), this compound is an ideal core scaffold for early hit-to-lead SAR exploration. Its structural features place it in a favorable region of drug-like chemical space, making it a superior starting point compared to the more lipophilic celecoxib (cLogP 3.5) for oral bioavailability optimization [1]. This distinction is supported by the physiochemical property analysis in Section 3, Evidence Item 1.

CNS Drug Discovery Programs Requiring Predicted Brain Penetrance

The unique ortho-methylsulfonyl-amide interaction, which is predicted to lower the effective polar surface area by forming an intramolecular hydrogen bond, makes this compound a candidate for neurologic indications where blood-brain barrier penetration is required. This is a key advantage over the equally polar (based on tPSA) but conformationally different 4-sulfamoyl analog series, as detailed in Section 3, Evidence Item 2 [2].

Large-Scale Medicinal Chemistry Synthesis and Library Production

The reliable one-step synthesis and high yield (>70%) of this compound, combined with the N1-isopropyl group as a synthetic handle, make it a preferred monomer for the parallel synthesis of diverse compound libraries. This offers a procurement advantage over the lower-yielding N-methyl-pyrazole analogs, directly impacting cost-efficiency as quantified in Section 3, Evidence Item 3.

High-Throughput Screening (HTS) and Dose-Response Follow-Up

The consistent high purity (≥95%) of the commercially sourced compound ensures the integrity of primary HTS results and reduces the rate of false positives arising from impurities. This makes it a more reliable tool compound for screening campaigns compared to analogs with lower commercial purity, as validated by the direct comparison in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.